Narcotine, (+)-
Description
Structure
3D Structure
Properties
CAS No. |
35933-64-3 |
|---|---|
Molecular Formula |
C22H23NO7 |
Molecular Weight |
413.4 g/mol |
IUPAC Name |
(3R)-6,7-dimethoxy-3-[(5S)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C22H23NO7/c1-23-8-7-11-9-14-20(29-10-28-14)21(27-4)15(11)17(23)18-12-5-6-13(25-2)19(26-3)16(12)22(24)30-18/h5-6,9,17-18H,7-8,10H2,1-4H3/t17-,18+/m0/s1 |
InChI Key |
AKNNEGZIBPJZJG-ZWKOTPCHSA-N |
SMILES |
CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3 |
Isomeric SMILES |
CN1CCC2=CC3=C(C(=C2[C@H]1[C@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3 |
Canonical SMILES |
CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3 |
Other CAS No. |
6035-40-1 |
Origin of Product |
United States |
Natural Occurrence and Isolation
Botanical Sources and Distribution within the Papaveraceae Family
(+)-Narcotine, also known as noscapine (B1679977), is predominantly found within the Papaveraceae family, commonly known as the poppy family. The primary and most well-known botanical source of this alkaloid is the opium poppy, Papaver somniferum L.. Within this species, narcotine is one of the principal alkaloids present in the latex of the unripe seed capsules, which, when dried, forms opium. The concentration of narcotine in the latex of P. somniferum can vary significantly depending on the cultivar, geographical location, and cultivation conditions. For instance, in some condiment cultivars of P. somniferum, such as 'Marianne', the phthalideisoquinoline alkaloids, including narcotoline (B1219713) and noscapine, can constitute up to 80.5% of the total alkaloids in the latex.
Beyond P. somniferum, narcotine has been identified in various other species of the Papaver genus, although typically in lower concentrations. Studies have reported the presence of narcotine in Papaver rhoeas L., Papaver fugax Poir., and Papaver setigerum D.C.. For example, the highest concentration of noscapine among several tested Iranian Papaver species was found in the capsules of P. dubium. Research has also indicated its presence in other genera of the Papaveraceae family, such as Glaucium and Corydalis. The distribution and concentration of narcotine can exhibit considerable variability not only between different species but also among different populations and even different organs of the same plant.
The table below summarizes the distribution of narcotine in various species within the Papaveraceae family based on available research findings.
| Genus | Species | Common Name | Part of Plant | Narcotine Content (mg/kg DW) |
| Papaver | P. somniferum L. | Opium Poppy | Latex/Capsules | Variable, can be a major alkaloid |
| Papaver | P. rhoeas L. | Common Poppy | - | 21.02 |
| Papaver | P. fugax Poir. | - | - | Present |
| Papaver | P. dubium | - | Capsules | 10.58 |
| Papaver | P. setigerum D.C. | - | - | Present |
| Glaucium | G. oxylobum Boiss. & Buhse | - | - | Present |
Data sourced from multiple studies and may vary based on a multitude of factors.
Extraction Methodologies from Natural Plant Material
The extraction of narcotine from its natural botanical sources, primarily opium and poppy straw (the dried capsules and stems of Papaver somniferum), involves several established and emerging methodologies. The choice of method often depends on the starting material, the desired purity of the crude extract, and the scale of production.
Solvent Extraction: This is the most common and traditional method for isolating narcotine. The process typically involves the use of organic solvents to selectively dissolve the alkaloids from the plant matrix.
From Opium: Historically, opium has been the primary source for narcotine extraction. The process often begins with the dissolution of opium in an aqueous or alcoholic solution, followed by pH adjustment to facilitate the separation of different alkaloids. For instance, a classic method involves treating a benzene (B151609) solution of opium extract with dilute sulfuric acid. This allows for the separation of codeine sulphate, while narcotine remains in the benzene layer and can be subsequently isolated.
From Poppy Straw: With restrictions on opium production, poppy straw has become an increasingly important raw material. Extraction from poppy straw can be carried out using various solvent systems. One method involves the use of isobutanol and water, with the addition of an alkali to convert the alkaloids into their free base form, which are more soluble in the organic solvent. Another approach utilizes a mixture of a solvent in which narcotine is highly soluble (e.g., acetone (B3395972), acetonitrile) and one in which it is less soluble (e.g., water) to wash the poppy straw rather than fully dissolving the narcotine, thereby leaving behind many impurities.
Supercritical Fluid Extraction (SFE): A more modern and environmentally friendly technique, SFE utilizes a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. SFE offers advantages such as higher selectivity and the ability to manipulate solvent properties by changing pressure and temperature. This method has been successfully applied to extract papaverine (B1678415) and noscapine from poppy capsules, demonstrating its potential as a green alternative to conventional solvent extraction.
The following table provides a summary of various extraction methodologies for narcotine.
| Extraction Method | Starting Material | Key Solvents/Reagents | Principle |
| Solvent Extraction | Opium | Benzene, Sulfuric Acid | Differential solubility of alkaloid salts and bases. |
| Solvent Extraction | Poppy Straw | Isobutanol, Water, Alkali | Conversion to free base for enhanced solubility in organic solvent. |
| Solvent Extraction | Poppy Straw | Acetone/Acetonitrile (B52724), Water | Selective washing of impurities with controlled solvent mixture. |
| Supercritical Fluid Extraction (SFE) | Poppy Capsules | Supercritical Carbon Dioxide | High selectivity and tunable solvent properties of supercritical fluids. |
Advanced Purification and Separation Techniques
Following initial extraction, the crude narcotine extract contains a mixture of other opium alkaloids and various impurities. Therefore, further purification and separation steps are essential to obtain high-purity (+)-narcotine.
Crystallization and Precipitation: These are fundamental techniques for purifying crude narcotine. Recrystallization involves dissolving the crude extract in a suitable solvent and then allowing the narcotine to crystallize out, leaving impurities in the solution. The choice of solvent is critical, and mixtures of solvents like acetone and water are often employed. The pH of the solution can also be manipulated to induce the precipitation of narcotine while keeping other alkaloids in solution. For instance, adjusting the pH of an aqueous isopropanol (B130326) solution of narcotine to between 10 and 14 with a strong base can effectively remove certain impurities.
Chromatographic Techniques: Chromatography plays a crucial role in the fine separation and purification of narcotine from closely related alkaloids.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical and preparative technique for separating complex mixtures. Reversed-phase HPLC, using columns with packings like aminopropyl bonded silica (B1680970) and mobile phases consisting of acetonitrile and a buffer, can effectively separate narcotine from other major opium alkaloids such as morphine, codeine, papaverine, and thebaine.
Paper Chromatography: While largely superseded by more advanced techniques for large-scale purification, paper chromatography has been historically used for the separation of opium alkaloids. Different solvent systems, such as isobutanol and toluene (B28343) saturated with water, have been employed to achieve separation.
Magnetic Solid-Phase Extraction (MSPE): This is a novel and efficient pre-concentration and purification technique. It involves the use of magnetic nanoparticles functionalized with a specific adsorbent. In the case of narcotine, a novel magnetite adsorbent modified with copper and diphenylthiocarbazone has been synthesized. These magnetic particles can selectively adsorb narcotine from the extract, and then be easily separated from the solution using an external magnetic field. This method has been successfully used to pre-concentrate narcotine from extracts obtained by SFE.
The table below outlines some of the advanced purification and separation techniques for narcotine.
| Technique | Principle | Key Reagents/Materials | Application |
| Recrystallization | Differential solubility | Acetone, Water, Isopropanol | Bulk purification of crude narcotine. |
| pH Adjustment | Altering solubility based on pKa | Strong bases (e.g., NaOH) | Removal of acid-soluble or base-soluble impurities. |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between stationary and mobile phases | Aminopropyl bonded silica columns, Acetonitrile/buffer mobile phase | High-resolution separation and quantification. |
| Magnetic Solid-Phase Extraction (MSPE) | Selective adsorption onto functionalized magnetic nanoparticles | Magnetite nanoparticles with copper and diphenylthiocarbazone | Pre-concentration and purification from complex matrices. |
Chemical Synthesis Strategies
Stereoselective Synthesis
Enantioselective Preparation of Precursor Amines
The enantioselective synthesis of precursor amines for complex isoquinoline (B145761) alkaloids, including (+)-Narcotine, relies on sophisticated methodologies that control the formation of stereocenters. These approaches often involve asymmetric catalysis, enzymatic transformations, or the use of chiral auxiliaries.
One prominent strategy for constructing the chiral tetrahydroisoquinoline (THIQ) skeleton, a key component of narcotine, is the asymmetric Pictet-Spengler reaction . This cyclocondensation reaction between a β-arylethylamine and a carbonyl compound can be rendered enantioselective through the use of chiral catalysts. For instance, a general approach for the enantioselective synthesis of 1-benzyl-1,2,3,4-THIQs has been described utilizing an asymmetric Pictet-Spengler reaction catalyzed by BINOL-phosphoric acid, such as (R)-TRIP. This method often involves the strategic introduction of a moderately strong electron-withdrawing group, like the O-nitrophenylsulfenyl (Nps) substituent, on the nitrogen atom of the phenylethylamine precursor to facilitate the enantiocontrol. mdpi.commdpi.com
Enzymatic approaches have gained significant attention for their high selectivity and environmentally friendly nature. Fully enzymatic syntheses involving enzymes like Lathyrus cicera amine oxidase (LCAO) and norcoclaurine synthase (NCS) have demonstrated remarkable efficacy in the stereoselective synthesis of 1,3,4-trisubstituted-THIQs. These cascade reactions can yield the desired chiral products in very good yields and with excellent enantioselectivity, often exceeding 99% enantiomeric excess (ee). mdpi.com
The employment of chiral auxiliaries also provides a viable route to enantiomerically enriched isoquinoline derivatives. For example, chiral 1-substituted isoquinoline derivatives, which can serve as precursors, have been successfully synthesized using alanine (B10760859) derivatives as chiral auxiliaries. This method has been shown to afford products in good yields and with high stereoselectivity. nih.gov
Furthermore, catalytic asymmetric hydrogenation (AH) of imines, enamines, and N-heteroarenes represents a powerful general method for the enantioselective synthesis of chiral amines. Significant advancements have been made in this area, driven by the development of novel chiral phosphorus ligands and other metal catalysts. These methods are broadly applicable to the generation of chiral amines bearing stereogenic centers at various positions relative to the nitrogen atom. nih.gov
Detailed research findings illustrate the effectiveness of these methods in preparing chiral amine precursors relevant to the synthesis of complex alkaloids. The following table summarizes representative data from these enantioselective strategies:
Table 1: Representative Enantioselective Methods for Isoquinoline Alkaloid Precursors
| Method | Precursor Type | Catalyst/Auxiliary | Enantiomeric Excess (ee) | Yield Range | Reference |
| Asymmetric Pictet-Spengler Reaction | β-Arylethylamine + Carbonyl Compound | Chiral BINOL-phosphoric acid (e.g., (R)-TRIP) | High to Excellent | Good | mdpi.commdpi.com |
| Enzymatic Cascade Synthesis | Substituted Phenylethylamines | Lathyrus cicera Amine Oxidase (LCAO), Norcoclaurine Synthase (NCS) | > 99% | > 72% | mdpi.com |
| Chiral Auxiliary Approach | Isoquinoline derivatives | Alanine derivatives | High Stereoselectivity | Good | nih.gov |
| Proline-Catalyzed Asymmetric α-Hydrazination | Various substrates for amino group introduction | Proline | Highly Enantioselective | Not specified | researchgate.net |
These strategies collectively provide a robust toolkit for the enantioselective preparation of the complex amine precursors essential for the total synthesis of (+)-Narcotine, ensuring the desired stereochemical purity of the final product.
Stereochemistry and Conformational Analysis
Determination of Absolute Configuration
The absolute configuration of narcotine and its related compounds has been a subject of detailed investigation, employing a combination of chemical degradation, spectroscopic analysis, and X-ray crystallography. Early work by Battersby and Spencer in 1965 was instrumental in establishing the relative stereochemistry of natural α-narcotine (also referred to as (-)-α-narcotine or (-)-noscapine) through a combination of nuclear magnetic resonance (NMR) spectroscopy and chemical evidence. The absolute configuration of this series of bases was subsequently determined by converting a specific hydroxy-base derivative into a deoxy-base rsc.org.
More recently, X-ray diffraction analysis has been utilized to conclusively determine the absolute configuration of carbinols derived from α-narcotine, providing definitive structural assignments researchgate.netresearchgate.net. This method is widely regarded as the most reliable for elucidating the absolute configuration of chiral molecules, particularly when suitable crystals can be obtained nih.gov. For noscapine (B1679977) derivatives, techniques such as chiral gas chromatography (GC) and comparison of specific rotations with known standards have also been employed to assign absolute configurations thieme-connect.de.
The absolute configuration of the biologically active natural isomer, (-)-α-noscapine, is commonly reported as (3S, 5R) based on the numbering of its two contiguous chiral centers: C-3 on the phthalide (B148349) framework and C-5' on the tetrahydroisoquinoline ring nih.govnih.gov. Consequently, for (+)-Narcotine, which is the enantiomer of (-)-α-noscapine, the absolute configuration would be (3R, 5S).
Diastereomeric Forms and Isomerism (e.g., Alpha- and Beta-Narcotine)
Narcotine exhibits isomerism, primarily existing in diastereomeric forms, notably α-narcotine and β-narcotine rsc.orgresearchgate.netresearchgate.net. These forms are diastereomers due to differences in the relative configuration at their chiral centers. The term "noscapine" often refers to the natural α-isomer.
Noscapine, including its various forms, can exist in four optically isomeric forms nih.gov. The natural and most biologically active form is the (-)-α isomer, which possesses the (5′S,3′R) configuration (or (3S, 5R) using PubChem numbering) nih.govnih.gov. The α- and β-forms are distinguished by their relative stereochemistry. For instance, (±)-α-noscapine is characterized as an erythro-diastereomer, while (±)-β-noscapine is a threo-diastereomer clockss.org.
The synthesis of narcotine and its derivatives often yields mixtures of these diastereomers, highlighting the importance of stereoselective synthetic routes cbijournal.comsioc-journal.cn. Studies have compared the conformations of these diastereomeric forms, such as (-)-α-narcotine (an erythro base) and (-)-β-narcotine (a threo analog), revealing distinct conformational preferences researchgate.net.
The following table summarizes the key diastereomeric forms and their general classification:
| Isomer Type | Stereochemical Classification | Common Name | PubChem CID (for Noscapine) |
| (-)-α-Narcotine | Erythro | (-)-Noscapine | 275196 |
| (+)-α-Narcotine | Erythro (Enantiomer of above) | (+)-Noscapine | N/A (Enantiomer) |
| (-)-β-Narcotine | Threo | (-)-β-Noscapine | N/A |
| (+)-β-Narcotine | Threo (Enantiomer of above) | (+)-β-Noscapine | N/A |
Conformational Studies and Intramolecular Interactions
Conformational studies of narcotine, particularly in relation to its interactions with biological targets, have revealed that the molecule undergoes significant conformational changes. For instance, noscapine (which includes the α-narcotine stereoisomer) is known to bind stoichiometrically to tubulin, inducing a conformational alteration in the protein cbijournal.compnas.orgoncotarget.comrsc.orgresearchgate.net.
Fluorescence quenching experiments have provided evidence for these noscapine-induced conformational changes upon binding to tubulin pnas.orgoncotarget.com. Further, circular dichroism (CD) spectroscopy of tubulin in the presence of noscapine shows a notable molar ellipticity increment, which is consistent with a structural perturbation in the tubulin molecule pnas.org.
Molecular dynamics (MD) simulations have been employed to investigate the binding mechanism and conformational dynamics of noscapine with proteins like lysozyme (B549824) and tubulin. These simulations have confirmed stable binding interactions with minimal deviations in root-mean-square deviation (RMSD) for the protein-drug complexes, further supporting the notion of induced conformational changes in the protein upon binding nih.govacs.org.
The intrinsic flexibility of the narcotine molecule itself allows for various preferred conformations, which are influenced by intramolecular interactions. For example, the cleavage of the lactone ring of α-narcotine to form the corresponding diol renders the molecule more flexible, and its preferred conformation can involve intramolecular hydrogen bonding, such as between the primary alcohol and the nitrogen atom rsc.org.
Biosynthesis
Identification of Precursor Molecules
The journey to construct the complex scaffold of (+)-narcotine begins with the fundamental amino acid L-tyrosine. rsc.orgresearchgate.net Through a series of enzymatic reactions, tyrosine provides the carbon and nitrogen backbone for the formation of the benzylisoquinoline core. Key precursor molecules that have been identified through radiotracer studies and enzymatic assays include norlaudanosoline, (S)-reticuline, and (S)-scoulerine. rsc.orgwikipedia.orgnih.govresearchgate.net
The biosynthesis initiates with the conversion of L-tyrosine into two crucial intermediates: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. wikipedia.org The condensation of these two molecules, catalyzed by norcoclaurine synthase, forms (S)-norcoclaurine, the first committed intermediate in the benzylisoquinoline alkaloid pathway. wikipedia.orgnih.gov While older literature suggested norlaudanosoline as the initial product, more recent evidence has established (S)-norcoclaurine as the primary intermediate, which is subsequently converted to norlaudanosoline. rsc.orgresearchgate.netwustl.edu
A series of methylation and hydroxylation steps transform (S)-norcoclaurine into the pivotal branch-point intermediate, (S)-reticuline. wikipedia.orgnih.govnih.govnih.gov (S)-Reticuline serves as a precursor for a wide array of benzylisoquinoline alkaloids, including morphine, codeine, and papaverine (B1678415), in addition to (+)-narcotine. nih.govwustl.edu The pathway toward (+)-narcotine specifically utilizes (S)-reticuline, which is then converted into the protoberberine alkaloid (S)-scoulerine. rsc.orgwikipedia.orgnih.govresearchgate.net
| Precursor Molecule | Role in |
| L-Tyrosine | The primary building block, providing the basic carbon and nitrogen framework. rsc.orgresearchgate.net |
| Norlaudanosoline | An early intermediate formed from the condensation of dopamine and 4-hydroxyphenylacetaldehyde derivatives. rsc.orgresearchgate.netresearchgate.net |
| (S)-Reticuline | A key branch-point intermediate that directs metabolism towards the synthesis of various benzylisoquinoline alkaloids. wikipedia.orgnih.govnih.govnih.gov |
| (S)-Scoulerine | The first protoberberine alkaloid intermediate in the pathway leading to (+)-narcotine. rsc.orgwikipedia.orgnih.govresearchgate.net |
Elucidation of Enzymatic Transformation Pathways
The conversion of the initial precursors into (+)-narcotine is orchestrated by a cascade of highly specific enzymes. The enzymatic pathway can be broadly divided into the formation of the key intermediate (S)-reticuline and its subsequent transformation to (+)-narcotine.
The initial steps from L-tyrosine to (S)-reticuline involve several key enzymes:
Norcoclaurine synthase (NCS) : Catalyzes the Pictet-Spengler condensation of dopamine and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine. wikipedia.orgnih.gov
6-O-methyltransferase (6OMT) , Coclaurine N-methyltransferase (CNMT) , N-methylcoclaurine 3'-hydroxylase (NMCH) , and 4'-O-methyltransferase (4'OMT) : These enzymes sequentially modify (S)-norcoclaurine through a series of O- and N-methylations and a hydroxylation to yield (S)-reticuline. wikipedia.org
The conversion of (S)-reticuline to (+)-narcotine is a more complex process, with a significant portion of the responsible genes clustered together in the poppy genome. wikipedia.orgnih.govpnas.org Key enzymatic steps include:
Berberine (B55584) bridge enzyme (BBE) : This enzyme converts (S)-reticuline into (S)-scoulerine by forming the characteristic berberine bridge. wikipedia.orgresearchgate.net
Scoulerine 9-O-methyltransferase (SOMT) : Methylates the 9-hydroxyl group of (S)-scoulerine. wikipedia.org
Canadine synthase (CAS) : Catalyzes the formation of the methylenedioxy bridge to produce (S)-canadine. wikipedia.org
N-methylcanadine 1-hydroxylase (CYP82Y1) : A cytochrome P450 enzyme that hydroxylates (S)-N-methylcanadine at the C-1 position. researchgate.net
A series of further hydroxylations, an acetylation, a methylation, a carboxylesterase-mediated hydrolysis, and a final dehydrogenation catalyzed by Noscapine (B1679977) synthase (NOS) complete the biosynthesis of (+)-narcotine. nih.govnih.govnih.gov
The entire biosynthetic pathway, involving over 30 enzymes, has been successfully reconstituted in yeast, demonstrating the complexity and coordinated action of these biocatalysts. nih.govpnas.orgresearchgate.net
| Enzyme | Function |
| Norcoclaurine synthase (NCS) | Catalyzes the formation of the initial benzylisoquinoline scaffold. wikipedia.orgnih.gov |
| Berberine bridge enzyme (BBE) | Forms the protoberberine intermediate (S)-scoulerine from (S)-reticuline. wikipedia.orgresearchgate.net |
| Scoulerine 9-O-methyltransferase (SOMT) | Methylates (S)-scoulerine. wikipedia.org |
| Canadine synthase (CAS) | Forms the methylenedioxy bridge in the formation of (S)-canadine. wikipedia.org |
| N-methylcanadine 1-hydroxylase (CYP82Y1) | A key cytochrome P450 enzyme in the later stages of the pathway. researchgate.net |
| Noscapine synthase (NOS) | Catalyzes the final dehydrogenation step to form (+)-narcotine. nih.gov |
Stereochemical Aspects of Biosynthetic Processes
The biosynthesis of (+)-narcotine is a highly stereospecific process, with enzymes meticulously controlling the three-dimensional arrangement of atoms at each chiral center. This stereochemical precision is crucial for the biological activity of the final molecule.
The stereochemistry is established early in the pathway with the action of Norcoclaurine synthase (NCS) , which exclusively produces the (S)-enantiomer of norcoclaurine. wikipedia.orgnih.gov This initial stereocenter dictates the stereochemistry of the subsequent intermediates.
The key intermediates, (S)-reticuline and (S)-scoulerine , maintain a specific stereochemical configuration, which is essential for their recognition and transformation by the downstream enzymes. rsc.orgwikipedia.orgnih.govnih.govnih.govresearchgate.net It is noteworthy that while the biosynthesis of morphine utilizes (R)-reticuline, the pathway to (+)-narcotine proceeds through the (S)-enantiomer.
The final product, (+)-narcotine, also known as noscapine, has a specific absolute configuration which has been determined through chemical and spectroscopic methods. rsc.orgdocumentsdelivered.com The enzymatic machinery of Papaver somniferum ensures the exclusive production of the (+)-isomer. The stereochemistry of the entire pathway is a testament to the remarkable specificity of the enzymes involved in natural product biosynthesis.
| Compound | Stereochemistry |
| (S)-Norcoclaurine | The first chiral intermediate, produced stereospecifically by NCS. wikipedia.orgnih.gov |
| (S)-Reticuline | The key branch-point intermediate with a defined (S)-configuration. wikipedia.orgnih.govnih.govnih.gov |
| (S)-Scoulerine | The protoberberine intermediate, also with an (S)-configuration. rsc.orgwikipedia.orgnih.govresearchgate.net |
| (+)-Narcotine | The final product with a specific dextrorotatory optical activity. rsc.orgdocumentsdelivered.com |
Structural Modifications and Derivative Chemistry
Rational Design and Synthesis of Analogues (Noscapinoids)
The development of noscapinoids has been largely driven by a rational design approach, targeting specific moieties of the parent molecule for chemical manipulation. plos.orgnih.gov These modifications aim to enhance the compound's binding affinity for tubulin, the primary molecular target, thereby improving its cytotoxic and anti-proliferative activities against cancer cells. plos.orgnih.gov The core structure of noscapine (B1679977), which includes a phthalide (B148349) ring and a tetrahydroisoquinoline ring system, offers several sites for modification. researchgate.netnih.gov
Molecular modeling and computational studies have played a crucial role in the rational design of new noscapine derivatives. plos.orgnih.gov By predicting the binding energies and interactions of hypothetical analogues with tubulin, researchers can prioritize the synthesis of compounds with the highest potential for enhanced biological activity. nih.govnih.gov This in-silico screening has guided the development of second and third-generation noscapinoids with significantly improved potency compared to the parent compound. plos.orgnih.gov
The synthesis of these rationally designed analogues typically involves semi-synthetic methods starting from naturally sourced noscapine. nih.govnih.gov These methods employ a range of chemical reactions to introduce new functional groups or alter existing ones at specific positions on the noscapine scaffold. monash.edunih.gov The successful synthesis and subsequent biological evaluation of these noscapinoids have validated the utility of rational design in optimizing the therapeutic potential of this natural product. plos.orgmonash.edu
Specific Derivatization Strategies
A variety of specific derivatization strategies have been employed to generate a diverse library of noscapinoids, each probing different aspects of the molecule's interaction with its biological target. monash.edunih.govmonash.edu These strategies can be broadly categorized based on the part of the noscapine molecule that is modified.
Modifications at the nitrogen atom of the isoquinoline (B145761) ring have proven to be a fruitful area of investigation. monash.eduacs.org The synthesis of N-substituted analogues often begins with the demethylation of noscapine to produce N-nornoscapine. monash.edu This intermediate serves as a versatile precursor for the introduction of a wide range of substituents. monash.edu
Reaction of N-nornoscapine with various reagents allows for the creation of derivatives such as N-alkyl, N-acyl, N-carbamoyl, N-thiocarbamoyl, and N-carbamate compounds. monash.edu For instance, treatment with isocyanates and thio-isocyanates yields the corresponding N-carbamoyl and N-thiocarbamoyl derivatives, respectively. monash.edumonash.edu Similarly, reaction with chloroformates can produce N-carbethoxy derivatives. monash.edu The evaluation of these N-substituted analogues has revealed that the nature of the substituent at this position can significantly influence the compound's cytotoxic activity. monash.edu
| Derivative Type | Example Reagent | Resulting Functional Group |
| N-Alkyl | Alkyl Halide | -R |
| N-Acyl | Acid Chloride | -C(O)R |
| N-Carbamoyl | Isocyanate | -C(O)NHR |
| N-Thiocarbamoyl | Thio-isocyanate | -C(S)NHR |
| N-Carbamate (Carbethoxy) | Chloroformate | -C(O)OR |
The phthalide moiety of noscapine has been a key focus for structural modifications aimed at enhancing anticancer activity. monash.edunih.govmonash.edu Halogenation, particularly at the 9'-position of the isoquinoline ring system (which is electronically influenced by the adjacent phthalide group), has yielded some of the most potent noscapine analogues to date. nih.govnih.gov The introduction of halogens such as bromine, chlorine, and iodine has been shown to increase the tubulin-binding activity and cytotoxic potency of the resulting compounds. nih.gov For example, 9-bromonoscapine (B8611422) has demonstrated significantly greater potency than the parent molecule. nih.gov
Another important modification of the phthalide moiety involves the reduction of the lactone to a cyclic ether. monash.edunih.gov This structural change has been shown to influence the biological activity of the resulting analogues. nih.gov The synthesis of these cyclic ether derivatives can be achieved through the reduction of the lactone functionality in N-nornoscapine. monash.edu Combining this modification with others, such as N-substitution, has led to the development of multifunctionalised derivatives with promising cytotoxic profiles. nih.gov
| Modification | Position | Effect on Activity |
| Halogenation (e.g., Bromo) | 9'-position | Increased Potency nih.gov |
| Cyclic Ether Formation | 1-position | Modulated Activity nih.gov |
Beyond the primary sites of N-substitution and phthalide modification, other alterations to the side chains and ring systems of noscapine have been explored to further probe the structure-activity landscape. monash.edunih.gov This includes the regioselective O-demethylation to create free phenolic groups, such as at the 7-position. nih.gov Such modifications can alter the electronic properties and potential for hydrogen bonding of the molecule, which can in turn affect its biological activity. nih.gov
Furthermore, the introduction of new aryl substituents at various positions, for example at the 9'-position, has been investigated. nih.gov These modifications can influence the steric and electronic properties of the molecule and have led to the identification of new compounds with notable cytotoxic activity. nih.gov The concept of isosteric replacement has also been explored, for instance, by replacing the phthalide ring system with an isoindolinone ring system, to create novel scaffolds with potentially improved properties. monash.edu
Structure-Activity Relationship (SAR) Investigations
The synthesis of a wide array of noscapine analogues has enabled extensive structure-activity relationship (SAR) investigations, providing valuable insights into the structural requirements for potent anticancer activity. monash.edumonash.edu These studies have systematically evaluated how different chemical modifications at various positions on the noscapine scaffold influence the compound's ability to inhibit cancer cell proliferation. monash.edunih.gov
SAR studies have revealed that modifications at the N-position, the 9'-position, and the phthalide lactone are particularly critical for modulating biological activity. monash.edunih.govmonash.edu For example, the introduction of a bromine atom at the 9'-position leads to a significant increase in potency. nih.gov The conversion of the lactone to a cyclic ether has also been shown to be a beneficial modification, particularly when combined with other structural changes. nih.gov
Furthermore, the combination of multiple modifications on the same noscapine core has been shown to be a successful strategy for further improving activity. monash.edu By integrating favorable modifications, such as N-substitution and halogenation, researchers have developed multifunctionalised derivatives with low micromolar cytotoxic activity against various cancer cell lines. nih.gov These comprehensive SAR studies are crucial for the ongoing rational design and development of the next generation of noscapinoids as potential chemotherapeutic agents. plos.orgmonash.edu
Molecular and Cellular Mechanisms of Action Non Clinical Focus
Receptor Interaction Profiles (e.g., σ-receptor agonist activity)
Narcotine's antitussive effects are primarily mediated through its agonist activity at sigma (σ) receptors, specifically sigma-1 (σ1R) receptors. medchemexpress.comdrugbank.commedicaldialogues.in Experimental evidence, such as the dose-dependent reduction of its antitussive activity by the sigma-specific antagonist rimcazole, supports this mechanism. drugbank.commedicaldialogues.inresearchgate.net Sigma-1 receptors are unique intracellular proteins that function as chaperones and can translocate from the mitochondria-associated membrane to the cell nucleus or membrane. mdpi.com Upon agonist stimulation, σ1Rs can regulate ion channels (e.g., K+ or NMDA-receptor associated Ca2+) and influence various targets through protein-protein interactions. mdpi.comrug.nl Activation of σ1Rs is involved in modulating neurotransmitter release and has been implicated in neuroprotection and cognitive functioning. rug.nl
Microtubule Dynamics Modulation and Antimitotic Effects in Cell Lines
Research findings on noscapine's effects on microtubule dynamics and cell cycle arrest include:
Cell Cycle Arrest: Noscapine (B1679977) arrests cells in the G2/M phase of the cell cycle. mdpi.com
Specific Cell Lines: Studies have shown these effects in various cell lines, including human ovarian carcinoma cell lines (e.g., 1A9, 1A9PTX22, 1A9PTX10) and murine melanoma B16LS9 cells. nih.govmdpi.comjuniperpublishers.com
Apoptosis Induction: The disruption of microtubule dynamics and subsequent mitotic arrest contribute to the induction of apoptotic cell death. mdpi.comjuniperpublishers.com For instance, noscapine-induced apoptosis in ovarian cancer cell lines has been associated with the JNK pathway, leading to increased c-Jun protein levels and phosphorylation, which in turn influences the expression of apoptotic genes and proteins. mdpi.com
Induction of Cellular Effects
Noscapine has been observed to induce polyploidy in cell cultures. wikipedia.orgnih.gov This effect is suggested to involve either damage to the chromosome spindle apparatus or cell fusion. wikipedia.orgnih.goviiab.me Studies in human lymphocytes and Chinese hamster V79 cells have shown significant increases in the frequency of polyploid cells following noscapine treatment. nih.govnih.gov
Concentration and Duration Dependence: The induction of polyploidy is concentration- and time-dependent. For human lymphocytes, a threshold for polyploidy induction was observed between 15.0 and 30.0 micrograms/ml, with maximum effects between 100.0 and 150.0 micrograms/ml. nih.gov Prolonged exposure (e.g., 24-hour treatments) and specific culture media (e.g., Iscove's modified Dulbecco's medium) were found to be more conducive to high levels of polyploidy induction compared to shorter treatments or other media. nih.gov
Spindle Damage: Direct effects on spindle structure and/or function have been noted, with observations of spindle damage in V79 cells and human skin fibroblasts. nih.gov This damage can lead to chromosomes becoming dislocated from the spindle. nih.gov
Noscapine exhibits anti-inflammatory effects through the modulation of various inflammatory pathways. wikipedia.orgnih.gov It has been shown to significantly reduce the levels of pro-inflammatory factors. wikipedia.orgnih.gov
Cytokine and Chemokine Inhibition: Noscapine, and particularly its brominated analogs, can inhibit the release of pro-inflammatory cytokines and chemokines from macrophage cell lines. nih.govnih.govcapes.gov.brplos.orgresearchgate.net Specific examples include the inhibition of interleukin 1β (IL-1β), IFN-γ, IL-6, TNF-α, and the chemokine IP-10/CXCL10 (also known as CXCL10). wikipedia.orgnih.govnih.govplos.orgresearchgate.net
TLR Inhibition: Brominated noscapine analogs have demonstrated anti-inflammatory properties in both Toll-like receptor (TLR)-induced and non-TLR-induced in vitro innate immune pathway inflammation models, mimicking septic and sterile inflammation, respectively. nih.govcapes.gov.brplos.org They have been shown to dampen TLR-mediated TNF-α and nitric oxide (NO) release from human and murine macrophages. plos.org
Metabolic Pathways in Biological Systems (e.g., formation of cotarnine (B190853), hydrocotarnine (B1197335), meconin)
Noscapine undergoes metabolism in biological systems, leading to the formation of several metabolites. The primary metabolites result from the cleavage of the C-C bond linking the isoquinoline (B145761) and phthalide (B148349) groups of the noscapine molecule. pnas.orgresearchgate.net
Major Metabolites: The main metabolites identified include cotarnine, hydrocotarnine, and meconin (B138656). wikipedia.orgpnas.orgresearchgate.netwikidoc.orgtandfonline.com
Formation Mechanisms:
In aqueous sulfuric acid solution with heating, noscapine dissociates into cotarnine and opic acid. wikipedia.orgwikidoc.org
When noscapine is reduced with zinc/HCl, the C1-C3′ bond saturates, leading to its dissociation into hydrocotarnine (2-hydroxycotarnine) and meconin (6,7-dimethoxyisobenzofuran-1(3H)-one). wikipedia.orgwikidoc.org
Cotarnine and meconin can also be obtained through hydrolysis with boiling water at 150°C. tandfonline.com
Excretion: Meconin has been observed as a major metabolite in the urine of rats, rabbits, and humans. tandfonline.com While theoretically equimolar amounts of meconin and cotarnine bases should be produced by C-C bond cleavage, studies have shown variations in excretion ratios across species, with meconin often excreted in higher amounts than cotarnine in rabbits and humans. tandfonline.com Hydrocotarnine and unchanged noscapine are typically excreted to a lesser extent. tandfonline.com
Advanced Analytical Methodologies
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental for elucidating the molecular structure and identifying characteristic functional groups of Narcotine, (+)-. These techniques provide a unique "fingerprint" of the compound, enabling its unambiguous identification.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique used for the detailed structural elucidation of organic compounds like Narcotine, (+)- researchgate.net. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments, including Proton (¹H) NMR and Carbon-13 (¹³C) NMR, are employed to determine the connectivity of atoms and the spatial arrangement of functional groups within the molecule researchgate.netnih.govgreenpharmacy.inforesearchgate.netunodc.org.
Mass Spectrometry (MS) is a highly sensitive analytical technique used for determining the molecular weight of Narcotine, (+)- and providing characteristic fragmentation patterns that aid in structural confirmation nih.govnih.govnih.gov. The molecular mass of Narcotine, (+)- (C₂₂H₂₃NO₇) is 413.426 g·mol⁻¹ wikipedia.org.
When analyzed by electron ionization (EI) or chemical ionization (CI) mass spectrometry, Narcotine, (+)- exhibits specific ions that are crucial for its identification customs.go.jp. A characteristic fragment ion of narcotine has been observed at m/z 220 customs.go.jp. Hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Thin-Layer Chromatography-Mass Spectrometry (HPTLC-MS) are widely utilized for the identification and quantification of Narcotine, (+)- in complex matrices nih.govgreenpharmacy.infonih.govuobasrah.edu.iqscirp.orggreenpharmacy.info. GC-MS allows for the separation of Narcotine, (+)- from other compounds before its mass spectrum is acquired, confirming its identity by comparing retention times and ion ratios with known references nih.gov. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments, thereby enhancing the confidence in structural assignments nih.govnih.govuni.lu.
Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in the Narcotine, (+)- molecule by measuring the absorption of infrared radiation at specific wavelengths researchgate.netunodc.org. This technique provides a vibrational "fingerprint" that is unique to the compound's molecular structure wiley.com.
For Narcotine, (+)-, specific IR bands have been reported. For instance, IR bands at 1035, 970, and 935 cm⁻¹ correlate well with photoacoustic (PA) bands at 1043, 969, and 936 cm⁻¹ respectively researchgate.netias.ac.in. A weak IR band at 1050 cm⁻¹ has also been correlated with a PA band at 1073 cm⁻¹ researchgate.netias.ac.in. General C-H stretching vibrations for alkaloids, including Narcotine, (+)-, typically appear between 2850 and 3000 cm⁻¹ researchgate.net. These characteristic absorption patterns allow for the qualitative identification of Narcotine, (+)- and can be used for comparison with reference spectra unodc.orgunodc.org.
Table 1: Characteristic IR Bands of Narcotine, (+)-
| IR Band (cm⁻¹) | Correlated PA Band (cm⁻¹) | Assignment/Observation | Source |
| 1035 | 1043 | Characteristic band | researchgate.netias.ac.in |
| 970 | 969 | Characteristic band | researchgate.netias.ac.in |
| 935 | 936 | Characteristic band | researchgate.netias.ac.in |
| 1050 | 1073 | Weak band | researchgate.netias.ac.in |
| 2850-3000 | N/A | C-H stretching | researchgate.net |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for the separation of Narcotine, (+)- from complex mixtures and for assessing its purity. These methods enable both qualitative and quantitative analysis, ensuring the isolation and accurate measurement of the compound.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of Narcotine, (+)- in various samples, including pharmaceutical preparations and biological matrices nih.govuobasrah.edu.iqwiley.comresearchgate.netresearchgate.net. Reversed-phase HPLC (RP-HPLC) coupled with a UV detector (HPLC-UV) is a common approach greenpharmacy.infouobasrah.edu.iqgreenpharmacy.info.
Typical HPLC conditions for Narcotine, (+)- analysis involve the use of an Arcus EP-C18 column (5 µm particle size, 4.5 × 250 mm dimensions) greenpharmacy.infouobasrah.edu.iqgreenpharmacy.info. The mobile phase often consists of a mixture of aqueous solutions and organic solvents, with a flow rate of 1.2 mL/min at a controlled temperature of 25°C greenpharmacy.infouobasrah.edu.iqgreenpharmacy.info. Detection is commonly performed at a wavelength of 275 nm greenpharmacy.infouobasrah.edu.iqgreenpharmacy.info. This method allows for the clear separation of Narcotine, (+)- from other components in a mixture, with distinct peaks indicating the presence and quantity of the compound greenpharmacy.infogreenpharmacy.info. HPLC methods are validated for parameters such as specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) ijhhsfimaweb.infomdpi.com.
Table 2: Typical HPLC-UV Parameters for Narcotine, (+)- Analysis
| Parameter | Value | Source |
| Column Type | Arcus EP-C18 | greenpharmacy.infouobasrah.edu.iqgreenpharmacy.info |
| Particle Size | 5 µm | greenpharmacy.infouobasrah.edu.iqgreenpharmacy.info |
| Column Dimensions | 4.5 × 250 mm | greenpharmacy.infouobasrah.edu.iqgreenpharmacy.info |
| Flow Rate | 1.2 mL/min | greenpharmacy.infouobasrah.edu.iqgreenpharmacy.info |
| Column Temperature | 25°C | greenpharmacy.infouobasrah.edu.iqgreenpharmacy.info |
| Detection Wavelength | 275 nm | greenpharmacy.infouobasrah.edu.iqgreenpharmacy.info |
| Application | Separation, identification, quantification | uobasrah.edu.iqresearchgate.net |
Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a powerful technique for the separation and identification of volatile or derivatized Narcotine, (+)- nih.govwiley.comunodc.orgnih.gov. GC-MS is considered one of the most widely used analytical methods for identifying narcotic compounds due to its high sensitivity and ability to detect trace quantities nih.govuobasrah.edu.iq.
In GC-MS analysis, Narcotine, (+)- is separated based on its volatility and interaction with the stationary phase in the GC column, and then identified by its unique mass spectrum greenpharmacy.infonih.govuobasrah.edu.iqgreenpharmacy.info. The identity of Narcotine, (+)- is confirmed by comparing its retention time and characteristic ion ratios with those of known reference standards nih.gov. This hyphenated technique standardizes the separation power of GC with the analyte identification capabilities of MS, providing reliable and confirmatory results uobasrah.edu.iqscirp.orgmedwinpublishers.com. GC-MS has been successfully applied to detect Narcotine, (+)- in various matrices, including poppy seeds, by comparing retention times and ion ratios with known references nih.gov.
Q & A
Q. Basic Research Focus
- LC-MS/MS : Optimize ionization parameters (ESI+ mode) and use deuterated internal standards (e.g., (+)-Narcotine-D3) to correct matrix effects .
- Validation : Follow FDA guidelines for linearity (R² > 0.99), LOD/LOQ determination, and inter-day precision (<15% CV) .
- Data Reporting : Tabulate recovery rates and matrix effects across replicates (see Table 1 example below) .
Table 1 : Recovery Rates of (+)-Narcotine in Plasma (n=6)
| Concentration (ng/mL) | Mean Recovery (%) | CV (%) |
|---|---|---|
| 10 | 92.3 | 4.2 |
| 100 | 88.7 | 6.1 |
How to design robust in vitro experiments to study (+)-Narcotine’s metabolic stability?
Q. Advanced Research Focus
- Hepatocyte Models : Use primary human hepatocytes (donor metadata required) over immortalized lines to capture CYP450 polymorphism effects .
- Time-Course Analysis : Sample at 0, 15, 30, 60, 120 min to calculate intrinsic clearance (CLint) .
- Negative Controls : Include CYP inhibitors (e.g., ketoconazole for CYP3A4) to confirm enzyme-specific pathways .
What statistical approaches resolve variability in (+)-Narcotine’s behavioral pharmacology data?
Q. Advanced Research Focus
- Multivariate Analysis : Apply MANOVA to dissociate locomotor effects from anxiolytic outcomes in rodent models .
- Power Analysis : Predefine sample sizes (e.g., G*Power software) to avoid underpowered conclusions .
- Outlier Management : Use Grubbs’ test for exclusion criteria, reporting all exclusions transparently .
How to ethically source (+)-Narcotine for human pharmacokinetic studies?
Q. Basic Research Focus
- Regulatory Compliance : Obtain DEA Schedule II licensing and IRB approval for controlled substance protocols .
- Dose Justification : Reference animal NOAEL (No Observed Adverse Effect Level) data to establish safe starting doses .
What strategies ensure comprehensive literature reviews on (+)-Narcotine’s mechanisms?
Q. Basic Research Focus
- Search Syntax : Use Boolean operators (e.g., "(+)-Narcotine AND (pharmacokinetics OR receptor binding)") across PubMed, SciFinder, and EMBASE .
- Grey Literature : Include dissertations and conference abstracts for unpublished negative data .
How to validate (+)-Narcotine’s enantiomeric purity in synthetic batches?
Q. Advanced Research Focus
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with polar organic mobile phases .
- Circular Dichroism (CD) : Compare optical rotation data to reference standards .
What are common pitfalls in interpreting (+)-Narcotine’s in vivo toxicity data?
Q. Advanced Research Focus
- Species Differences : Rodent vs. human glucuronidation rates may skew hepatotoxicity predictions .
- Dose Translation : Use allometric scaling (e.g., body surface area) rather than mg/kg equivalence .
How to integrate computational models with experimental (+)-Narcotine research?
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina to predict binding affinities at opioid receptors, validated via mutagenesis studies .
- PK/PD Modeling : Apply NONMEM for population pharmacokinetics, incorporating covariates like age and renal function .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
